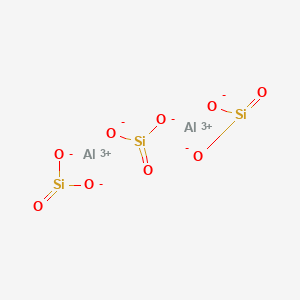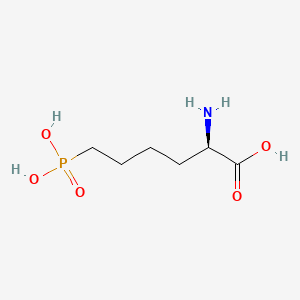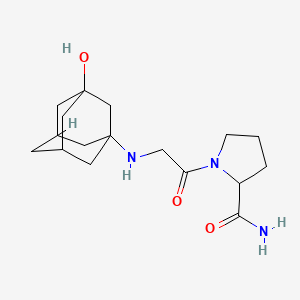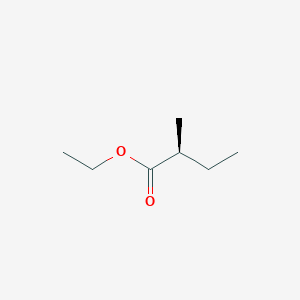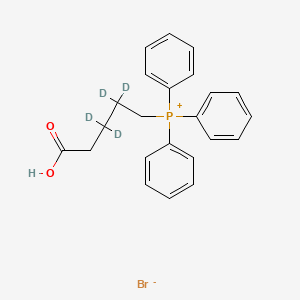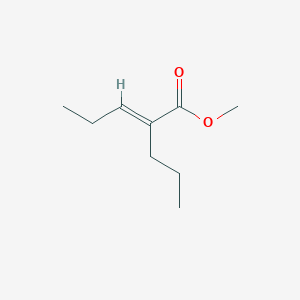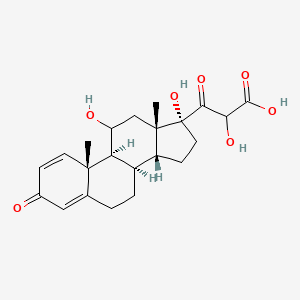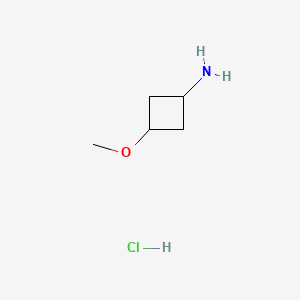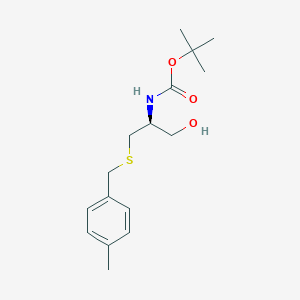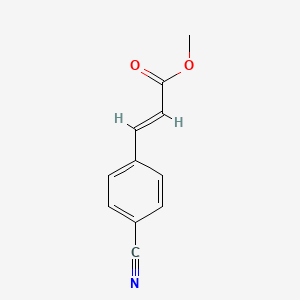
1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar compounds often involves reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis1.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific structural data for the compound you’re interested in2.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyridinium salts, which are structurally similar to the compound you’re interested in, have been studied for their synthetic routes and reactivity3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods5.Safety And Hazards
The safety and hazards of a compound are usually determined through toxicological studies. These studies assess the potential risks of exposure to the compound, including its toxicity, carcinogenicity, and environmental impact6.
Direcciones Futuras
The future directions in the study of a compound often depend on its potential applications. For example, if a compound shows promising biological activity, future research might focus on optimizing its structure for drug development. Unfortunately, I couldn’t find specific information on future directions for the study of the compound you’re interested in7.
Propiedades
Número CAS |
127382-79-0 |
|---|---|
Nombre del producto |
1-METHYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE |
Fórmula molecular |
C13H18ClN |
Peso molecular |
223.74 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



